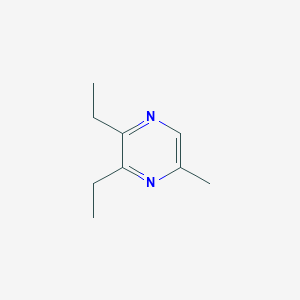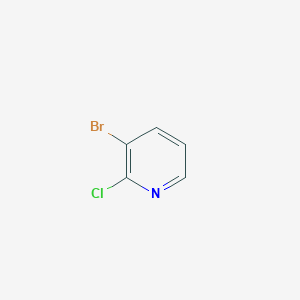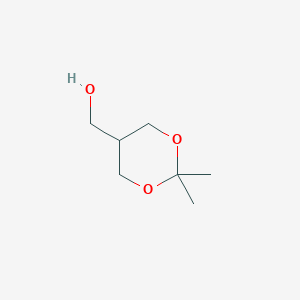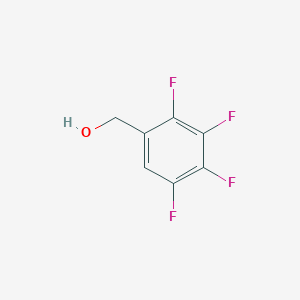
2-Desacetoxy Prasugrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desacetoxy Prasugrel is a synthetic intermediate used in the preparation of Prasugrel, an antiplatelet agent. The compound is characterized by its molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is primarily utilized in the pharmaceutical industry for the synthesis of Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desacetoxy Prasugrel involves multiple steps, starting from readily available starting materials. One common route includes the reaction of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine derivative under specific conditions to yield the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Desacetoxy Prasugrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-Desacetoxy Prasugrel has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of Prasugrel, aiding in the study of antiplatelet agents.
Biology: The compound is used in research to understand the biochemical pathways involved in platelet aggregation.
Medicine: It contributes to the development of therapeutic agents for preventing thrombotic events.
Mechanism of Action
2-Desacetoxy Prasugrel itself does not exhibit pharmacological activity but is a precursor to Prasugrel. Prasugrel, once metabolized in the liver, irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets. This binding inhibits platelet aggregation, thereby preventing the formation of blood clots. The active metabolite of Prasugrel blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a reversible binding mechanism.
Uniqueness: 2-Desacetoxy Prasugrel is unique due to its specific role as an intermediate in the synthesis of Prasugrel. Unlike Clopidogrel and Ticagrelor, which are active drugs, this compound is not used directly as a therapeutic agent but is crucial for the production of Prasugrel .
Properties
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
